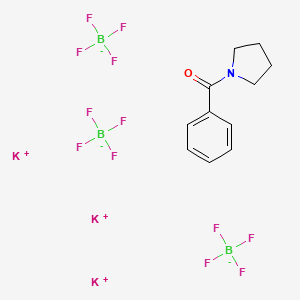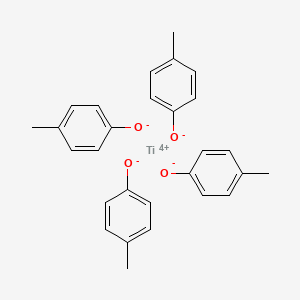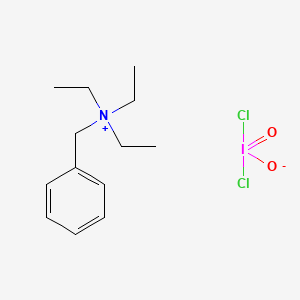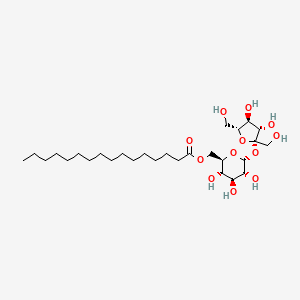
Sucrose, 6-palmitate
Descripción general
Descripción
Sucrose Palmitate is a mixture of sucrose monoesters, mainly sucrose monopalmitate, obtained by transesterification of palmitic acid methyl esters of vegetable origin with sucrose . It is used as a food emulsifier and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It also functions as an emollient, emulsifying, skin conditioning, and surfactant .
Synthesis Analysis
Sucrose-6-palmitate is synthesized from vinyl fatty acids and sugars with enzyme as a catalyst . Full conversion into 6-O-glucose palmitate was reached in 40 hours in acetonitrile starting from a reactant ratio 1:1, at only 5%-wt loading of lipase from Candida antarctica B (CALB) without the presence of molecular sieves .Molecular Structure Analysis
The molecular formula of Sucrose, 6’-palmitate is C28H52O12 . Its average mass is 580.705 Da and its monoisotopic mass is 580.345886 Da .Chemical Reactions Analysis
The solid–liquid equilibrium in mixtures of sucrose–methyl palmitate–sucrose palmitate (SE) at temperatures between 363 and 403 K and sucrose ester concentrations between 0 and 15 g SE/100 g methyl palmitate was measured . According to results, sucrose palmitate melts at 315.82 K and decomposes at 510.67 K .Physical And Chemical Properties Analysis
The molecular weight of Sucrose, 6’-palmitate is 580.7 g/mol . The XLogP3 is 3.6, the Hydrogen Bond Donor Count is 7, and the Hydrogen Bond Acceptor Count is 12 .Aplicaciones Científicas De Investigación
Pharmaceutical Applications : Sucrose palmitate was explored as a potential permeation enhancer for buccal use, impacting the mechanical, structural, and mucoadhesive properties of buccal films (Kelemen et al., 2020). Additionally, it dramatically improved the dissolution rate of nifedipine, particularly at a drug/ester ratio of 1:14, suggesting its utility in enhancing drug solubility (Ntawukulilyayo et al., 1993).
Material Science : In materials science, Sucrose palmitate acts as a protective barrier, slowing the thermal degradation rate of poly(lactic acid) (PLA) biocomposites, making them suitable for food packaging applications (Valapa et al., 2014).
Biocatalysis and Biochemistry : Sucrose synthase (SuSy), a related compound, is of industrial interest as a biocatalyst for NDP-sugar synthesis, sucrose analog synthesis, and glycoside synthesis by SuSy-GT cascade reactions (Schmölzer et al., 2016).
Nutrition and Health : Sucrose polyesters (SPE) can reduce energy intake and serum lipid levels by increasing fecal cholesterol excretion and stimulating cholesterol synthesis in the liver (Aust et al., 1988). Also, sucrose addition to drinking water in rats altered liver microsomal desaturase activities, implicating its role in hypertension (Hafidi et al., 2001).
Food Science : Sucrose monopalmitate (SMP) is recognized as a non-toxic, biodegradable, non-ionic surfactant suitable for use in foods and beverages (Rao & Mcclements, 2011).
Antitumor Effects : Intraperitoneally administered Sucrose, 6-palmitate, exhibited a significant antitumor effect against Ehrlich ascites carcinoma in mice (Nishikawa et al., 1977).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Sucrose palmitate (SP) was applied as a possible permeation enhancer for buccal use. This route of administration is a novelty as there is no literature on the use of SP in buccal mucoadhesive films . The mechanical, structural, and in vitro mucoadhesive properties of films containing SP were investigated . These results correlate linearly with a correlation coefficient of 0.98 .
Propiedades
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(31)37-17-20-22(32)24(34)25(35)27(38-20)40-28(18-30)26(36)23(33)19(16-29)39-28/h19-20,22-27,29-30,32-36H,2-18H2,1H3/t19-,20-,22-,23-,24+,25-,26+,27-,28+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFGTTCGHCGTDZ-ZRVLSRDKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156501 | |
| Record name | Sucrose, 6-palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sucrose, 6-palmitate | |
CAS RN |
13039-41-3 | |
| Record name | Sucrose, 6-palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13039-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sucrose, 6-palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013039413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sucrose, 6-palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUCROSE, 6-PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J18DG53RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



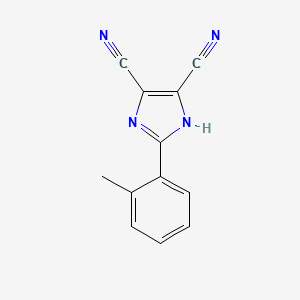
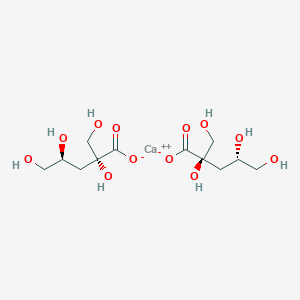
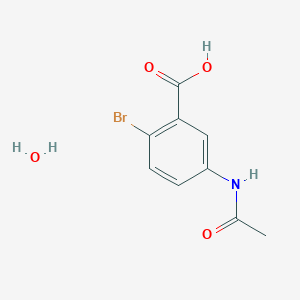
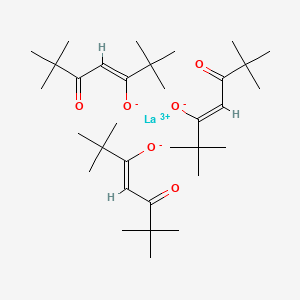
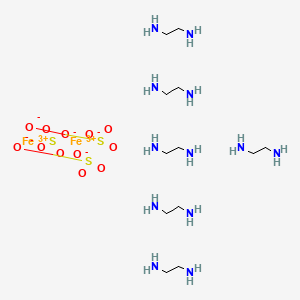
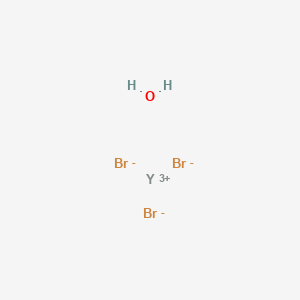
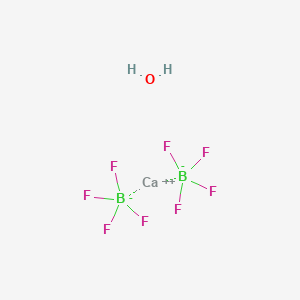
![Azane;5,7,9,11,13,15,17,19,21,23-decahydroxy-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31-nonadecaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecatungstaoctacyclo[21.1.1.11,3.13,5.17,9.111,13.115,17.119,21]hentriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide;pentahydrate](/img/structure/B8203568.png)
![6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one](/img/structure/B8203576.png)

